molecular formula C12H11NO4 B8464668 (7-Methoxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

(7-Methoxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

Cat. No. B8464668
M. Wt: 233.22 g/mol
InChI Key: HHFATCDNQJWLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methoxy-1H-indol-3-yl)-oxo-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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properties

Product Name

(7-Methoxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-(7-methoxy-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-8(6-13-10(7)9)11(14)12(15)17-2/h3-6,13H,1-2H3

InChI Key

HHFATCDNQJWLEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-methoxy-indole (1.10 g, 7.47 mmol) in Et2O (150 mL) cooled to 0–5° C. was treated with oxalyl chloride (0.75 mL, 8.6 mmol). After 30 min, the mixture was allowed to warm to room temperature and stirred 1 h. Additional oxalyl chloride (0.25 mL, 2.87 mmol) was added, the mixture stirred an additional 1 h and then cooled to −78° C. A 25% solution of sodium methoxide in methanol (5.4 mL, 23.8 mmol) was added over 10 min. The suspension was warmed to room temperature, stirred 2 h and then poured into EtOAc/pH 7 buffer. The EtOAc layer was separated and washed with water, brine, dried (MgSO4), filtered and concentrated to ˜20 mL. The resulting slurry was diluted with Et2O (75 mL), and filtered. The solid obtained was washed with Et2O and dried under vacuum overnight to afford the title compound as an off-white solid (1.23 g, 71%). Upon standing, the mother liquor afforded a second crop (0.26 g, 15%). 1H NMR (400 MHz, DMSO-d6) 12.63 (br s, 1H), 8.29 (d, J=3.5 Hz, 1H), 7.73 (d, J=8 Hz, 1H), 7.20 (dd, J=8, 8 Hz, 1H), 6.89 (d, J=8 Hz, 1H). 13C NMR (75.5 MHz, DMSO-d6) 178.72, 163.88, 146.37, 137.19, 127.02, 125.54, 123.73, 113.52, 112.92, 104.60, 55.34, 52.42. IR (CHCl3, cm−1) 3452, 1732, 1648. MS (electrospray, m/z) 234.1 (M++1), 232.2 (M−−1). Anal. Calcd for C12H11NO4: C, 61.80; H, 4.75; N, 6.01. Found: C, 61.61; H, 4.83; N, 6.01.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

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